molecular formula C11H14O2 B029468 2-Methyl-2-(4-methylphenyl)propanoic acid CAS No. 20430-18-6

2-Methyl-2-(4-methylphenyl)propanoic acid

Cat. No.: B029468
CAS No.: 20430-18-6
M. Wt: 178.23 g/mol
InChI Key: SHDBWXXRCCHGQD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)propanoic acid, also known as MMPPA, is an organic compound used in a wide range of scientific and industrial applications. It is a white crystalline solid that is soluble in water and other organic solvents. Its unique structure and properties make it an ideal choice for a variety of research and industrial processes.

Scientific Research Applications

Sorption Studies and Environmental Implications

  • Sorption to Soil and Organic Matter : Research on similar compounds, such as phenoxy herbicides, has demonstrated their sorption behavior in soil, organic matter, and minerals. This suggests potential environmental applications of 2-Methyl-2-(4-methylphenyl)propanoic acid in understanding its distribution, persistence, and mobility in environmental matrices. The sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides, indicating the compound's interaction with environmental sorbents and its potential impact on herbicide efficacy and environmental fate (Werner, Garratt, & Pigott, 2012).

Chemosensors and Analytical Chemistry

  • Fluorescent Chemosensors : Derivatives of similar compounds have been utilized in the development of fluorescent chemosensors for detecting metal ions, anions, and neutral molecules. This highlights the potential of this compound in the design of new chemosensors with high selectivity and sensitivity for environmental monitoring, medical diagnostics, and analytical chemistry applications (Roy, 2021).

Wastewater Treatment and Pollution Control

  • Wastewater Treatment : The pesticide industry generates wastewater containing toxic pollutants, including derivatives of phenoxy herbicides. Studies on similar compounds indicate the challenges and treatment options for such wastewater, emphasizing biological processes and activated carbon for removal efficiency. This suggests the relevance of researching this compound in the context of wastewater treatment, focusing on its degradation, removal efficiency, and potential impact on water quality (Goodwin, Carra, Campo, & Soares, 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .

Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBWXXRCCHGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494717
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20430-18-6
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-methylphenyl)-2-methylpropionitrile (53.61 g), sodium hydroxide (40.4 g), diethylene glycol (160.8 ml) and water (60.6 ml) was refluxed for 18 hr. The reaction mixture was poured into water (3000 ml) and conc. hydrochloric acid (90 ml) was added. The generated crystals were collected by filtration to give the title compound (60.0 g) as pale-brown crystals, m.p.=78-81° C.
Quantity
53.61 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
160.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

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